4,7-dimethyl-2-oxo-2H-chromen-5-yl 4-methylbenzoate
Overview
Description
4,7-dimethyl-2-oxo-2H-chromen-5-yl 4-methylbenzoate is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of benzopyrones known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of a chromenone core with methyl substitutions at positions 4 and 7, and an ester linkage to a 4-methylbenzoate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethyl-2-oxo-2H-chromen-5-yl 4-methylbenzoate typically involves the condensation of 4,7-dimethylcoumarin with 4-methylbenzoic acid or its derivatives. One common method includes the esterification reaction between 4,7-dimethylcoumarin and 4-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
4,7-dimethyl-2-oxo-2H-chromen-5-yl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the ester linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to various substituted coumarin derivatives.
Scientific Research Applications
4,7-dimethyl-2-oxo-2H-chromen-5-yl 4-methylbenzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a fluorescent probe in analytical chemistry.
Biology: Investigated for its potential antimicrobial, antioxidant, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticoagulant activities.
Industry: Utilized in the production of dyes, optical brighteners, and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 4,7-dimethyl-2-oxo-2H-chromen-5-yl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anti-inflammatory effects are likely due to the inhibition of pro-inflammatory mediators and pathways.
Comparison with Similar Compounds
4,7-dimethyl-2-oxo-2H-chromen-5-yl 4-methylbenzoate can be compared with other coumarin derivatives such as:
4-methylumbelliferone: Known for its use as a fluorescent probe and in the synthesis of other bioactive compounds.
Warfarin: A well-known anticoagulant used in medicine.
Esculetin: Exhibits antioxidant and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4,7-dimethyl-2-oxochromen-5-yl) 4-methylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-11-4-6-14(7-5-11)19(21)23-16-9-12(2)8-15-18(16)13(3)10-17(20)22-15/h4-10H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMZHVYIBTWSGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC(=CC3=C2C(=CC(=O)O3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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